molecular formula C18H36O B146250 Cetyl vinyl ether CAS No. 822-28-6

Cetyl vinyl ether

Cat. No. B146250
CAS RN: 822-28-6
M. Wt: 268.5 g/mol
InChI Key: UKDKWYQGLUUPBF-UHFFFAOYSA-N
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Description

Synthesis of Cetyl Vinyl Ether

The synthesis of cetyl vinyl ether and related compounds has been explored through various methods. One efficient approach involves the reaction of alcohols with vinyl acetate under the influence of a catalytic amount of [Ir(cod)Cl]2 combined with Na2CO3, yielding alkyl vinyl ethers in good to excellent yields . Another method exploits 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent, allowing for the room-temperature synthesis of functionalized aryl vinyl ethers via a copper(II) acetate mediated coupling with substituted phenols .

Molecular Structure Analysis

The molecular structure of polymers derived from cetyl vinyl ether reflects the monomer matrix, as evidenced by the optical birefringence of the polymers and their sharp melting points. The structure is maintained until the system is melted, indicating a strong relationship between the monomer and polymer structures .

Chemical Reactions Analysis

Cetyl vinyl ether undergoes solid-state polymerization, which can be cationic in nature. The polymerization kinetics differ depending on the phase of the cetyl vinyl ether, with linear kinetics observed in solid crystalline states and accelerating kinetics in the smectic liquid crystalline state. This suggests that the polymer formed does not destroy but rather stabilizes the regular smectic structure .

Physical and Chemical Properties Analysis

Cetyl vinyl ether exhibits a smectic liquid crystalline state between its melting point and a lower phase transition temperature. Below this range, it transitions into different solid crystalline states. The degree of polymerization of the resulting polymers does not depend on polymerization parameters such as temperature or dose rate but is influenced by the perfection of the crystal sections from the viewpoint of polymerization linkage .

Relevant Case Studies

Case studies in the literature demonstrate the versatility of vinyl ethers in polymer synthesis. For instance, hydroxy-terminated telechelic poly(2-chloroethyl vinyl ether) with controlled molecular weights and narrow distributions was synthesized by a water-based end-capping reaction followed by end-group transformation . Additionally, amphiphilic tetraarmed star poly(vinyl ethers) with both hydrophobic and hydrophilic pendant groups were synthesized by coupling reactions with a tetrafunctional silyl enol ether, showcasing the ability to create complex polymer architectures . Sequence-controlled degradable polymers with precisely placed breakable bonds were also synthesized by controlled alternating cationic copolymerization of vinyl ethers and aldehydes, highlighting the potential for creating polymers with predetermined degradability .

Scientific Research Applications

1. Radiation-Induced Solid-State Polymerization

Cetyl vinyl ether exhibits unique properties in radiation-induced solid-state polymerization. It has a smectic liquid crystalline state and undergoes phase transitions at specific temperatures. Polymerizations in different states (liquid crystalline and solid crystalline) show varying kinetic curves. The polymers formed display optical birefringence and sharp melting points, reflecting the monomer's structure (Hardy et al., 1969).

2. Surface Films and Polymerization Behavior

Studies on surface films of cetyl vinyl ether, particularly at the air/water interface, reveal insights into its behavior under different conditions like varying acidity. These studies help in understanding the monolayer properties and the influences of vinyl groups, contributing to knowledge in surface chemistry and polymer sciences (Tomlinson & Alexander, 1959).

3. Cationic Polymerization in Aqueous Media

Research on cationic polymerization of vinyl ethers, including derivatives similar to cetyl vinyl ether, in aqueous media, opens new avenues in polymer chemistry. These studies provide insights into the mechanisms, rate, and environmental factors affecting polymerization, enhancing the understanding of polymer synthesis in different media (Zhang et al., 2019).

4. Alternating Copolymerization

Research into the photoinitiated copolymerization of cetyl vinyl ether variants with other monomers such as chlorotrifluoroethylene showcases the potential for creating alternating copolymers with specific properties. This research is significant in developing new materials with desired chemical and physical characteristics (Gaboyard et al., 2002).

Safety And Hazards

Cetyl Vinyl Ether is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Vinyl Ethers, including Cetyl Vinyl Ether, have found numerous applications as key reagents in organic reactions . They have been extensively polymerized under cationic initiation to produce polymeric materials endowed with excellent properties used in various industrial applications such as adhesives, paints, coatings, and the synthesis of stimuli-sensitive materials . With the advancements in the synthesis and application of Vinyl Ethers, it is expected that they will continue to play a significant role in the development of custom-tailored polymers .

properties

IUPAC Name

1-ethenoxyhexadecane
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InChI

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKDKWYQGLUUPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O
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DSSTOX Substance ID

DTXSID4061171
Record name Hexadecane, 1-(ethenyloxy)-
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Molecular Weight

268.5 g/mol
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Physical Description

Melting point = 16 deg C; [ChemIDplus]
Record name Cetyl vinyl ether
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Product Name

Cetyl vinyl ether

CAS RN

822-28-6
Record name Cetyl vinyl ether
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Record name Cetyl vinyl ether
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Record name Cetyl vinyl ether
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Record name Hexadecane, 1-(ethenyloxy)-
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Record name 1-vinyloxyhexadecane
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Record name CETYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
F Tomlinson Jr, AE Alexander - Journal of Colloid Science, 1959 - Elsevier
… This paper reports a systematic study of vinyl stearate and cetyl-vinyl ether spread as monolayers at the air/water interface upon substrates of different acidity. The vinyl ester was …
Number of citations: 43 www.sciencedirect.com
HA Anderson, BJ Burreson, WP Fitzgerald Jr - 1970 - ntrs.nasa.gov
… It was found that only cetyl vinyl ether monomer could be efficiently homopolymerized in bulk. The other monomers were polymerized in hexane solutions, except methyl vinyl ether, …
Number of citations: 0 ntrs.nasa.gov
S Kobayashi, H Uyama, DR Liu, T Saegusa - Macromolecules, 1990 - ACS Publications
… re-Cetyl vinyl ether was supplied by Shin-nihon Rika Co. and purified by distillation. Other alkyl vinyl ethers were purified by distillation over calcium hydride. …
Number of citations: 26 pubs.acs.org
G Hardy, K Nyitrai, F Cser, G Cselik, I Nagy - European Polymer Journal, 1969 - Elsevier
… According to our investigations, cetyl vinyl ether has a smectic liquid crystalline state between its mp (16·5) and −2·5. Below this temperature range, it has two different solid crystalline …
Number of citations: 44 www.sciencedirect.com
G Hardy, K Nyitrai, F Cser, G Cselik, I Nagy - 1968 - osti.gov
… of solid cetyl vinyl ether; ULTRAVIOLET RADIATION/effects on polymerization of liquid cetyl vinyl ether; BENZOYL PEROXIDE/effects on polymerization of liquid cetyl vinyl ether; ETHER…
Number of citations: 2 www.osti.gov
G Hardy, K Nyitrai, F Cser - 1969 - osti.gov
… ON THE SOLID STATE POLYMERIZATION OF CETYL VINYL ETHER. (Journal Article) | OSTI.GOV … COMPONENT ON THE SOLID STATE POLYMERIZATION OF CETYL VINYL ETHER. …
Number of citations: 2 www.osti.gov
M Miyamoto, M Sawamoto, T Higashimura - Macromolecules, 1984 - ACS Publications
… Hexadecyl vinyl ether(cetyl vinyl ether; CVE) was fractionated from a commercial product (Shin Nihon Rika) over calcium hydride; a middle cut boiling at 140-145 C (3 mmHg) was used. …
Number of citations: 209 pubs.acs.org
G Hardy, K Nyitrai, F Cser - European Polymer Journal, 1976 - Elsevier
… , resolved since the interaction between the monomer and the polymer is indicated for several monomers such as N-vinyl succinimide[8], vinylene carbonate[12], cetyl vinyl ether [13], …
Number of citations: 5 www.sciencedirect.com
C Forder, CS Patrickios, SP Armes… - Macromolecules, 1996 - ACS Publications
… The ability to form block copolymers with this monomer was shown by the synthesis of methyl vinyl ether-block-cetyl vinyl ether 11 (M n <3500) and methyl vinyl ether-block-p-…
Number of citations: 109 pubs.acs.org
CS Patrickios, C Forder, SP Armes… - Journal of Polymer …, 1998 - Wiley Online Library
… First, in 1984, the hydrogen iodide/iodine initiating system in toluene at 40C was used to give MVE homopolymers and block copolymers with cetyl vinyl ether.In 1990, the hydrogen …
Number of citations: 18 onlinelibrary.wiley.com

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